molecular formula C9H15ClO2 B14569377 Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- CAS No. 61692-14-6

Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]-

Cat. No.: B14569377
CAS No.: 61692-14-6
M. Wt: 190.67 g/mol
InChI Key: UNVCQLGFODKKDQ-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- is an organic compound with the molecular formula C9H15ClO2. It contains 27 atoms: 15 hydrogen atoms, 9 carbon atoms, 2 oxygen atoms, and 1 chlorine atom . This compound is known for its unique structure, which includes a cycloheptene ring and a chloroethanol moiety.

Properties

CAS No.

61692-14-6

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

2-(2-chlorocyclohept-2-en-1-yl)oxyethanol

InChI

InChI=1S/C9H15ClO2/c10-8-4-2-1-3-5-9(8)12-7-6-11/h4,9,11H,1-3,5-7H2

InChI Key

UNVCQLGFODKKDQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=CC1)Cl)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- typically involves the reaction of 2-chloroethanol with cycloheptene oxide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 60-80°C and using a solvent like ethanol or methanol to dissolve the reactants .

Industrial Production Methods

Industrial production of Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using distillation or recrystallization techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the chloroethanol moiety into complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the chloroethanol moiety allows it to form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

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